molecular formula C21H18N6O3S B2751134 N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894055-93-7

N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2751134
CAS No.: 894055-93-7
M. Wt: 434.47
InChI Key: GCPYYAYTGNCENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, gene transcription, and neuronal function. This compound has emerged as a critical pharmacological tool for probing the pathophysiology of neurodegenerative disorders and cancer. Its primary research value lies in its ability to modulate the Wnt/β-catenin signaling pathway by inhibiting GSK-3β, thereby preventing the phosphorylation and subsequent degradation of β-catenin, which accumulates and translocates to the nucleus to activate pro-survival genes. In neuroscience research, it is utilized to model and investigate therapeutic strategies for Alzheimer's disease, as GSK-3β hyperactivity is linked to hyperphosphorylation of tau protein and neurofibrillary tangle formation source . In oncology, its application focuses on understanding its effects on apoptosis and cellular proliferation, particularly in cancers where GSK-3β acts as a tumor promoter source . The [1,2,4]triazolo[4,3-b]pyridazine scaffold of this inhibitor is recognized for conferring high kinase selectivity and potency, making this compound a valuable asset for elucidating the complex role of GSK-3β in disease mechanisms and for validating it as a therapeutic target source .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-13-5-3-8-17(14(13)2)22-20(28)12-31-21-24-23-19-10-9-18(25-26(19)21)15-6-4-7-16(11-15)27(29)30/h3-11H,12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPYYAYTGNCENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H19N5O2S\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

Key Characteristics:

  • Molecular Weight: 357.44 g/mol
  • LogP (Partition Coefficient): Indicates lipophilicity which influences bioavailability.
  • Solubility: Soluble in DMSO and ethanol, with varying solubility in water.

1. Analgesic Effects

Research indicates that this compound exhibits notable analgesic properties. In experimental models, it has demonstrated effectiveness comparable to established analgesics while presenting lower toxicity levels. For instance, it was reported that the compound's analgesic activity surpasses that of metamizole sodium and has a toxicity profile that is half as severe .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO). This makes it a potential candidate for treating conditions characterized by chronic inflammation .

3. Antitumor Activity

Preliminary investigations into the antitumor potential of this compound have shown promising results against various cancer cell lines. The compound appears to induce apoptosis in tumor cells through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • COX Inhibition: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could account for both analgesic and anti-inflammatory effects observed in vitro and in vivo .
  • Cell Cycle Regulation: Research indicates that the compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition and increased sensitivity to chemotherapeutic agents.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study 1: In a rodent model of acute pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups.
  • Study 2: A cancer cell line study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Data Summary Table

Activity TypeObserved EffectsReference
AnalgesicPain relief comparable to metamizole sodium
Anti-inflammatoryReduced TNF-α and NO production
AntitumorInduced apoptosis in cancer cell lines

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has shown promise in medicinal chemistry due to its potential anti-cancer properties. Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2

These results suggest that modifications within the triazole structure can enhance anti-cancer activity, making this compound a candidate for further pharmacological studies .

2. Biological Activity

The compound's biological activity is attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety is known for enhancing anti-inflammatory and anti-cancer properties. Studies have indicated that this compound may inhibit certain enzymes involved in cancer progression and inflammation .

3. Chemical Reactivity

This compound undergoes various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using reagents like potassium permanganate.
  • Reduction : Reduction reactions can yield amines or alcohols using agents such as lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the nitrophenyl group .

Case Studies

Case Study 1: Anti-Cancer Research

Recent studies have focused on the anti-cancer effects of this compound derivatives. One study demonstrated that these derivatives could inhibit the growth of breast and colon cancer cell lines significantly. The mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Enzyme Interaction Studies

Another research effort investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could act as an inhibitor of certain kinases involved in tumor growth regulation . This opens avenues for utilizing this compound in targeted cancer therapies.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) linkage and nitro (-NO₂) group are primary sites for oxidation:

Reaction Type Reagents/Conditions Products Yield References
Sulfur oxidation H₂O₂ (30%), CH₃COOH, 60°C, 4 hrsSulfoxide (-SO-) or sulfone (-SO₂-) derivatives65–78%
Nitro group reduction H₂/Pd-C, EtOH, RT, 12 hrsAmine (-NH₂) derivative82%
Aromatic ring oxidation KMnO₄, H₂SO₄, refluxCarboxylic acid formation (limited due to steric hindrance)<10%
  • Key Insight : Oxidation of the thioether to sulfone enhances electrophilicity, improving interactions with biological targets like enzymes. The nitro-to-amine reduction is critical for prodrug activation in medicinal applications.

Nucleophilic Substitution

The electron-deficient triazolopyridazine core facilitates nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Products Yield References
Amines DMF, K₂CO₃, 80°C, 8 hrsAmino-substituted triazolopyridazine derivatives45–60%
Thiols DMSO, NaH, RT, 3 hrsDisulfide-linked analogs55%
Alkoxides MeOH, NaOMe, reflux, 6 hrsMethoxy-substituted derivatives38%
  • Mechanistic Note : The 3-nitrophenyl group withdraws electrons, activating the triazolopyridazine ring for NAS at the 6-position . Steric effects from the 2,3-dimethylphenyl group limit reactivity at adjacent sites.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic/basic conditions:

Conditions Products Applications References
HCl (6M), reflux Carboxylic acid + 2,3-dimethylanilinePrecursor for prodrug synthesis
NaOH (2M), 70°C Sodium carboxylate + ammoniaFunctionalization for ionic derivatives
  • Stability Data : The acetamide group resists hydrolysis at physiological pH (t₁/₂ > 48 hrs at pH 7.4), making it suitable for oral drug formulations.

Cycloaddition and Ring-Opening

The triazole ring participates in [3+2] cycloadditions:

Dienophile Conditions Products Yield References
Acetylene derivatives CuI, DIPEA, DMF, 120°C, 12 hrsFused pyrazolo-triazolopyridazine systems30%
Nitrile oxides Toluene, 100°C, 24 hrsIsoxazoline-linked hybrids25%
  • Limitation : Steric bulk from the 2,3-dimethylphenyl group suppresses regioselectivity in cycloadditions .

Photochemical Reactivity

The nitro group undergoes photoisomerization and redox reactions under UV light (λ = 365 nm):

Conditions Products Quantum Yield References
UV-A (toluene) Nitroso (-NO) and hydroxylamine (-NHOH) intermediatesΦ = 0.12
UV-C (MeCN) Radical-mediated dimerization productsΦ = 0.08
  • Implications : Photodegradation necessitates protective packaging for pharmaceutical storage .

Metal Coordination

The sulfur and nitrogen atoms bind transition metals, forming complexes with catalytic/biomedical utility:

Metal Salt Conditions Complex Structure Applications References
CuCl₂·2H₂O EtOH, RT, 2 hrsSquare-planar Cu(II) complexAntimicrobial agents
Pd(OAc)₂ DCM, 40°C, 6 hrsPalladacycle for Suzuki-Miyaura couplingCatalysis

Comparison with Similar Compounds

Key Findings :

  • The 2,3-dimethylphenyl group confers higher lipophilicity than 4-ethoxyphenyl or unsubstituted phenyl groups, which may improve membrane permeability but reduce aqueous solubility .

Benzothieno-Triazolo-Pyrimidine Derivatives

Compounds like 10a–c () share the sulfanyl acetamide motif but feature a benzothieno-triazolo-pyrimidine core instead of triazolo-pyridazine:

Compound Core Structure Synthesis Yield Substituents
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine 68–74% Phenyl
Target Compound Triazolo-pyridazine Not reported 3-nitrophenyl, 2,3-dimethylphenyl

Key Differences :

  • The benzothieno-triazolo-pyrimidine core in 10a–c incorporates a sulfur-containing fused ring system, which may enhance π-π stacking interactions in biological targets compared to the pyridazine-based core .
  • Synthesis yields for 10a–c (68–74%) suggest efficient routes under mild conditions (room temperature, acetone solvent), whereas the target compound’s synthesis methodology remains unspecified .

Heterocyclic Amines with Carcinogenic Potential

While structurally distinct from the target compound, heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) () highlight the role of substituents in toxicity:

Compound Core Structure Substituents Carcinogenicity
IQ Imidazo-quinoline Methyl, amino Group 2A (IARC)
Target Compound Triazolo-pyridazine 3-nitrophenyl, methyl Unknown

Implications :

  • Nitro groups (as in the target compound) are associated with mutagenicity in some HCAs, though this depends on metabolic activation pathways. Further toxicological studies are needed to assess risks .

Q & A

Basic: What are the standard synthetic routes for N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with nitrophenyl precursors under reflux conditions (e.g., ethanol or DMF as solvents).

Thioacetamide linkage introduction through nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C).

Final purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent connectivity and assess purity (e.g., absence of residual solvents).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks).
  • Elemental Analysis : Validation of C, H, N, S percentages within ±0.4% theoretical values .

Basic: What initial biological screening methods are recommended to assess its pharmacological potential?

Methodological Answer:

  • In vitro enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates or ELISA.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced: How can synthetic yields and purity be optimized for scale-up studies?

Methodological Answer:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency.
  • Catalyst screening : Use Pd/C or CuI to accelerate cyclization steps.
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or HPLC to track intermediate formation and minimize by-products .

Advanced: How are structural ambiguities (e.g., tautomerism or regiochemistry) resolved?

Methodological Answer:

  • X-ray crystallography : Definitive confirmation of the triazolopyridazine core’s regiochemistry.
  • 2D NMR (COSY, NOESY) : Elucidate spatial proximity of substituents (e.g., nitrophenyl vs. dimethylphenyl groups).
  • Computational modeling : DFT calculations to predict stable tautomeric forms .

Advanced: How to evaluate structure-activity relationships (SAR) for targeted bioactivity?

Methodological Answer:

  • Systematic substituent variation : Synthesize analogs with modified nitrophenyl or thioacetamide groups.
  • Dose-response assays : Compare IC₅₀ values across analogs to identify critical pharmacophores.
  • Molecular docking : Predict binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina .

Advanced: How to address contradictory data in solubility or bioactivity across studies?

Methodological Answer:

  • Standardized protocols : Ensure consistent assay conditions (e.g., DMSO concentration ≤1% in cell-based assays).
  • Solubility enhancement : Use co-solvents (PEG-400) or nanoformulations to mitigate aggregation.
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. enzymatic activity) to validate results .

Advanced: What methodologies are used to study the compound’s mechanism of action?

Methodological Answer:

  • Kinetic studies : Determine enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots.
  • Cellular thermal shift assays (CETSA) : Identify target engagement in live cells.
  • CRISPR/Cas9 knockout models : Validate target dependency in disease-relevant cell lines .

Advanced: How to assess stability and degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
  • HPLC-MS analysis : Identify degradation products (e.g., hydrolysis of the acetamide group).
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf-life .

Advanced: What strategies are employed to determine pharmacokinetic properties (ADME)?

Methodological Answer:

  • In vitro microsomal assays : Assess metabolic stability using liver microsomes (human/rat).
  • Caco-2 permeability assays : Predict intestinal absorption.
  • Plasma protein binding : Ultracentrifugation or equilibrium dialysis to measure unbound fractions .

Advanced: How to evaluate in vitro vs. in vivo toxicity discrepancies?

Methodological Answer:

  • Metabolite profiling : Identify hepatotoxic metabolites via LC-MS/MS.
  • Zebrafish embryo toxicity assays : Bridge in vitro cytotoxicity with developmental toxicity.
  • Toxicogenomics : RNA-seq to uncover off-target pathways in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.